[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 917396-39-5
VCID: VC2838374
InChI: InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2
SMILES: C1=CC(=NC(=C1CO)Cl)C(F)(F)F
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

CAS No.: 917396-39-5

Cat. No.: VC2838374

Molecular Formula: C7H5ClF3NO

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol - 917396-39-5

Specification

CAS No. 917396-39-5
Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
IUPAC Name [2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Standard InChI InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2
Standard InChI Key WWVOQPNHXXAYKT-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1CO)Cl)C(F)(F)F
Canonical SMILES C1=CC(=NC(=C1CO)Cl)C(F)(F)F

Introduction

Chemical Identity and Structure

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is a heterocyclic compound belonging to the class of substituted pyridines. The compound is characterized by its three distinct functional groups arranged around the pyridine ring structure.

Identification Parameters

The compound can be identified through several standardized chemical identifiers, as presented in Table 1:

Table 1: Chemical Identifiers for [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

ParameterValue
CAS Number917396-39-5
Molecular FormulaC₇H₅ClF₃NO
Molecular Weight211.57 g/mol
IUPAC Name[2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
InChI1S/C7H5ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2
InChI KeyWWVOQPNHXXAYKT-UHFFFAOYSA-N
MDL NumberMFCD11847131

The compound's structure features a pyridine core with strategically positioned functional groups that contribute to its chemical behavior and potential applications .

Structural Features

The compound has several noteworthy structural characteristics:

  • The pyridine ring serves as the core scaffold, providing a nitrogen-containing heterocycle that can participate in various interactions

  • The trifluoromethyl (CF₃) group at position 6 contributes to increased lipophilicity and metabolic stability

  • The chlorine atom at position 2 can function as a hydrogen bond acceptor or participate in halogen bonding interactions

  • The hydroxymethyl (CH₂OH) group at position 3 introduces a hydrophilic element and provides a functional handle for further chemical modifications

Physical and Chemical Properties

Understanding the physical and chemical properties of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is crucial for its application in research and development activities.

Physical Properties

The compound exists as a liquid at ambient temperature and is typically supplied with a purity of ≥95% . The presence of both hydrophobic (trifluoromethyl, chlorine) and hydrophilic (hydroxyl) groups gives the compound an amphipathic character, affecting its solubility profile and potential for intermolecular interactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of the compound. The ¹H NMR spectrum of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol in CDCl₃ shows the following characteristic signals:

  • δ 8.12 (1H, d, J = 7.8 Hz): Representing one of the aromatic protons on the pyridine ring

  • δ 7.69 (1H, d, J = 7.8 Hz): Corresponding to the second aromatic proton

  • δ 4.87 (2H, d, J = 5.5 Hz): Attributed to the methylene protons of the hydroxymethyl group

  • δ 2.06 (1H, t, J = 5.5 Hz): Representing the hydroxyl proton

These spectroscopic features can serve as a fingerprint for the identification and purity assessment of the compound.

Synthesis Methodology

The synthesis of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol has been documented in the scientific literature, providing researchers with reliable routes to obtain this compound.

Reduction of Carboxylic Acid Precursor

The most common synthetic approach involves the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid using borane-tetrahydrofuran (BH₃·THF) complex. This method offers excellent yields and relatively mild reaction conditions .

The key steps in this synthetic route are outlined below:

  • A solution of borane-THF complex (0.9 M, 70 mL, 63 mmol) is added to a solution of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (5.10 g, 22.1 mmol) in THF (100 mL) under an inert atmosphere (N₂) at 0°C

  • The reaction mixture is gradually warmed to room temperature and stirred for approximately 20 hours

  • The reaction is quenched by the addition of methanol (10 mL), followed by dilution with ethyl acetate (100 mL)

  • The mixture is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (1:1) mixture as the eluent

This procedure typically yields the target compound as a colorless oil in quantitative yield, making it an efficient method for preparation of the alcohol.

Related Compounds and Structural Analogs

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol belongs to a family of structurally related substituted pyridine derivatives. Several analogs have been identified that differ in the position of substituents around the pyridine ring.

Structural Analogs

Table 2 presents a comparison of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol with its structural analogs:

Table 2: Comparison of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Difference
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol917396-39-5C₇H₅ClF₃NO211.57 g/molReference compound
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol1227584-33-9C₇H₅ClF₃NO211.57 g/molHydroxymethyl at position 2, chlorine at position 3
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol681260-50-4C₈H₈F₃NO191.15 g/molMethyl group instead of chlorine at position 2
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol943551-28-8C₇H₅ClF₃NO211.57 g/molTrifluoromethyl at position 5 instead of position 6
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol1227502-97-7C₇H₅ClF₃NO211.57 g/molTrifluoromethyl at position 4 instead of position 6

These structural analogs share similar physical and chemical properties but may exhibit different biological activities due to the altered spatial arrangement of their functional groups .

Structure-Activity Relationships

The slight structural variations among these related compounds can lead to significant differences in their interactions with biological targets. For example:

  • The position of the trifluoromethyl group can affect the electronic distribution across the pyridine ring, influencing hydrogen bonding capabilities

  • The replacement of chlorine with a methyl group changes the size, electronegativity, and lipophilicity of the substituent

  • The position of the hydroxymethyl group determines the geometry of potential hydrogen bonding interactions

Understanding these structure-activity relationships is crucial for the rational design of compounds with optimized biological activities.

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